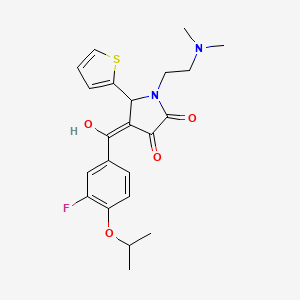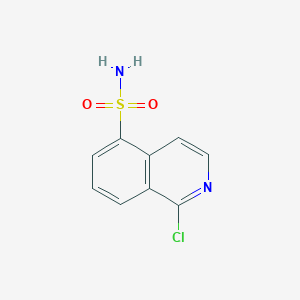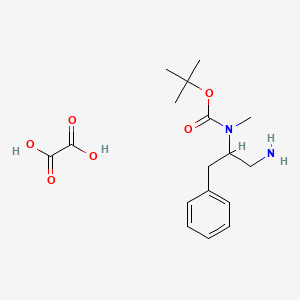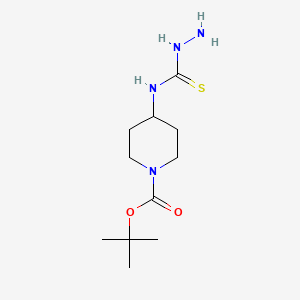
Tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which could make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate. One area of interest is the development of new drugs based on this compound. Another potential direction is the investigation of its role in various disease processes, such as inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with thiocarbamoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white solid that can be purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
Tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate has been found to have a range of potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, this compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)13-9(18)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQBGXYQMDGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2756511.png)

![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)

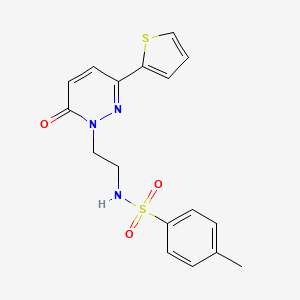
![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)
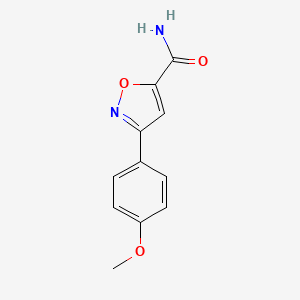
![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)
